Tert-butyl 3-amino-4-(5-fluoro-2-methylphenyl)piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C17H25FN2O2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-(5-fluoro-2-methylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25FN2O2/c1-11-5-6-12(18)9-14(11)13-7-8-20(10-15(13)19)16(21)22-17(2,3)4/h5-6,9,13,15H,7-8,10,19H2,1-4H3 |
InChI Key |
ZHTYDQQOUGNNIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2CCN(CC2N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Key Steps:
Preparation of 4-(5-fluoro-2-methylphenyl)piperidine core:
Starting from commercially available 2-methylphenyl derivatives, a halogenated intermediate (e.g., 5-fluoro-2-methylphenyl halide) reacts with a piperidine derivative bearing a suitable leaving group (e.g., a halogen or tosylate) via nucleophilic substitution.Introduction of the Boc-protected amino group at position 3:
The amino group is introduced through nucleophilic amination or reductive amination, often utilizing Boc anhydride (Boc2O) for protection. For example, the amino group at position 3 can be installed by reacting the intermediate with Boc anhydride in the presence of a base such as triethylamine in an inert solvent like dichloromethane (DCM).
Representative Reaction Conditions:
Cyclization from Piperidine Precursors
Another approach involves cyclization of aminoalkyl derivatives to form the piperidine ring with the desired substituents.
Methodology:
Preparation of aminoalkyl intermediates:
Starting from amino acids or amino alcohols, the synthesis involves alkylation with appropriate halides or epoxides to introduce the side chains.Ring closure to form the piperidine:
Intramolecular cyclization is achieved under basic or acidic conditions, often employing reflux in solvents like ethanol or acetic acid.
Example:
- Reacting a Boc-protected amino alcohol with a suitable halide to form a Boc-protected piperidine ring, followed by fluorination at the aromatic ring via electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Reaction Parameters:
| Step | Reagents | Solvent | Conditions | Reference |
|---|---|---|---|---|
| Cyclization | Aminoalkyl halide + base | Ethanol | Reflux |
Fluorination Strategies
The fluorine atom at the 5-position of the aromatic ring can be introduced via electrophilic or nucleophilic fluorination.
Electrophilic Fluorination:
- Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to selectively fluorinate the aromatic ring.
Nucleophilic Fluorination:
- Employing potassium fluoride (KF) in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) with phase transfer catalysts.
Reaction Conditions:
Protection and Deprotection Protocols
Boc protection:
Typically achieved with Boc2O in DCM or THF, in the presence of a base like triethylamine, at 0°C to room temperature.Deprotection:
Acidic conditions, such as trifluoroacetic acid (TFA) in DCM, are used to remove Boc groups when necessary.
Summary of the Most Effective Synthetic Route
Based on recent patents and research articles, the most efficient synthetic route involves:
- Starting from commercially available 2-methylphenyl derivatives.
- Performing nucleophilic aromatic substitution to attach the phenyl group.
- Introducing the fluorine atom via electrophilic fluorination.
- Constructing the piperidine ring through cyclization of aminoalkyl intermediates.
- Protecting the amino group with Boc during multi-step synthesis.
- Final functionalization to install the carbamate group at the piperidine nitrogen.
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-4-(5-fluoro-2-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorinated aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Tert-butyl 3-amino-4-(5-fluoro-2-methylphenyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-(5-fluoro-2-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluorinated aromatic ring and the amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Fluorine Position and Number
- Tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate (10a): Features 3,4-difluoro substitution, enhancing electron-withdrawing effects and altering dipole moments compared to the target compound. Molecular weight: 313 g/mol (ESI-MS: [M + H]+) .
- Tert-butyl 3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate (10c): A single 4-fluoro substituent reduces steric hindrance while maintaining moderate electron-withdrawing properties. Molecular weight: 295 g/mol .
- Tert-butyl 3-amino-4-(4-chloro-3-fluorophenyl)piperidine-1-carboxylate: Incorporates a chloro group at the 4-position and fluorine at 3-position, increasing molecular weight (328.81 g/mol) and lipophilicity .
Methyl and Methoxy Substituents
- Catalog price: $1,288/1 g .
- Tert-butyl 3-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate: The methoxy group enhances hydrogen-bonding capacity and solubility in polar environments. Priced at $1,288/1 g .
- Tert-butyl 3-amino-4-(3,5-dimethoxyphenyl)piperidine-1-carboxylate: Dual methoxy groups further increase polarity (MW: 336.4 g/mol), though synthetic yields may decrease due to steric challenges .
Modifications to the Piperidine Scaffold
- Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1): Replaces the phenyl ring with pyridinyl, introducing basic nitrogen atoms that alter coordination properties. Physical state: light yellow solid .
- Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate : Incorporates fluorine and hydroxyl groups on the piperidine ring, increasing polarity (similarity index: 0.92 to target compound) .
Key Physicochemical Properties
*Calculated based on molecular formula.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
